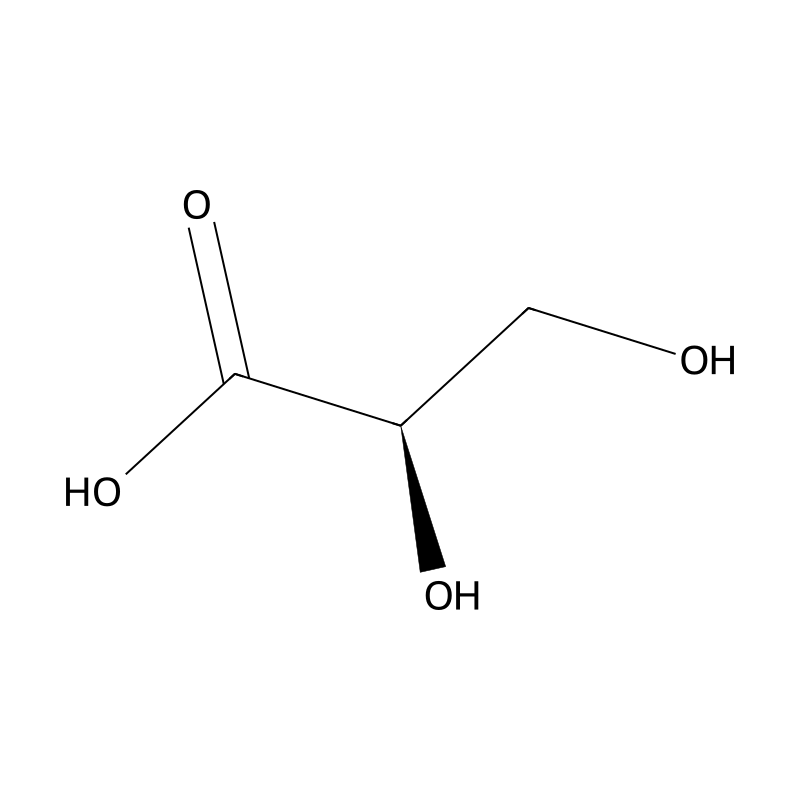

(2R)-2,3-Dihydroxypropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

(2R)-2,3-Dihydroxypropanoic acid, commonly known as D-glyceric acid (CAS 6000-40-4), is a highly versatile, naturally occurring chiral three-carbon sugar acid. Featuring both a carboxylic acid and vicinal diol functional groups, it serves as a premium chiral building block in advanced organic synthesis. Unlike simpler alpha-hydroxy acids, its multi-functional nature allows for orthogonal protection strategies and the synthesis of complex branched architectures. In industrial and pharmaceutical procurement, D-glyceric acid is prioritized for its high enantiomeric purity, which is critical for ensuring reproducibility in the manufacturing of biodegradable oligoesters, chiral pharmaceuticals, and specialized lipid analogs [1].

Substituting optically pure D-glyceric acid with its racemic counterpart (DL-glyceric acid) or structurally simpler analogs like lactic acid introduces severe limitations in precision manufacturing. In chiral pool synthesis, utilizing the racemate necessitates complex, low-yield downstream resolution steps, effectively capping the theoretical yield of the desired enantiomer at 50% and introducing batch-to-batch variability. Furthermore, replacing D-glyceric acid with non-hydroxylated analogs such as lactic acid removes the secondary hydroxyl group, fundamentally altering the cross-linking density, hydrophilicity, and functionalization capacity of resulting biodegradable polymers. For applications requiring strict stereocontrol, such as the formulation of targeted drug delivery matrices, procurement of the pure (2R)-enantiomer is non-negotiable [1].

Optical Purity and Yield Efficiency in Chiral Pool Synthesis

For pharmaceutical manufacturing, the optical purity of the starting material directly impacts the overall synthetic yield and cost. Commercial D-glyceric acid provides a guaranteed specific optical rotation of [α]D +18.5° (c=1 in water), ensuring immediate readiness for stereoselective transformations . In contrast, utilizing DL-glyceric acid requires preliminary chiral resolution, which inherently limits the maximum theoretical yield of the desired enantiomer to 50% and adds significant processing time and solvent waste.

| Evidence Dimension | Specific Optical Rotation and Downstream Yield |

| Target Compound Data | [α]D +18.5° (c=1 in water); enables up to 100% theoretical yield in asymmetric steps |

| Comparator Or Baseline | DL-glyceric acid (racemate, 0° optical rotation) |

| Quantified Difference | Pure D-enantiomer eliminates the 50% yield penalty associated with racemic resolution |

| Conditions | Standard polarimetry and chiral synthesis workflows |

Procuring the optically pure D-enantiomer eliminates costly resolution steps, drastically improving atom economy and reducing production bottlenecks in API synthesis.

Precursor Suitability for Enzymatically Stable Phospholipid Analogs

D-glyceric acid is uniquely suited for the synthesis of acylglycerate derivatives, which act as 'inverse ester' phospholipid analogs. Research demonstrates that incorporating D-glyceric acid into the lipid backbone circumvents hydrolysis by phospholipase A (PLA), a common degradation pathway for standard glycerol-based phospholipids [1]. This structural inversion at the carboxylic group provides a distinct stability advantage for liposomal formulations that must survive aggressive enzymatic environments in vivo.

| Evidence Dimension | Resistance to Phospholipase A (PLA) hydrolysis |

| Target Compound Data | D-glyceric acid-derived 'inverse ester' lipids |

| Comparator Or Baseline | Standard glycerol-based phospholipids |

| Quantified Difference | Complete circumvention of PLA-mediated hydrolysis compared to rapid degradation of standard lipids |

| Conditions | In vitro enzymatic degradation assays using Phospholipase A |

For developers of liposomal drug delivery systems, procuring D-glyceric acid enables the creation of highly stable lipid nanoparticles that resist premature enzymatic breakdown.

Stereocontrol in Biodegradable Oligoester Formulations

The stereochemistry of monomeric building blocks dictates the thermomechanical properties and degradation kinetics of biodegradable polymers. D-glyceric acid allows for the synthesis of stereoregular oligoesters with defined biological properties, such as antitrypsin activity, which are highly sought after for advanced drug delivery systems [1]. Substituting with racemic DL-glyceric acid results in amorphous, irregular polymer networks that exhibit unpredictable hydrolysis rates, making them unsuitable for precision pharmaceutical applications.

| Evidence Dimension | Polymer stereoregularity and functional consistency |

| Target Compound Data | Yields stereoregular D-oligoesters with predictable degradation |

| Comparator Or Baseline | DL-glyceric acid (racemate) |

| Quantified Difference | >99% enantiomeric excess in the D-isomer ensures uniform polymer architecture, whereas the racemate yields irregular matrices |

| Conditions | Oligoesterification for pharmaceutical drug delivery matrices |

Utilizing the pure D-enantiomer is critical for polymer chemists who require exact control over the degradation rates and physical properties of medical implants and drug carriers.

Chiral Pool Starting Material for API Production

Due to its guaranteed specific optical rotation and elimination of the 50% racemic yield penalty, D-glyceric acid is the preferred starting material for the asymmetric synthesis of beta-lactams, chiral glycerides, and other complex active pharmaceutical ingredients (APIs) .

Synthesis of Enzymatically Stable Liposomes

By utilizing D-glyceric acid to synthesize 'inverse ester' acylglycerate derivatives, formulators can produce advanced liposomal drug delivery vehicles that successfully resist degradation by phospholipase A (PLA) in vivo [1].

Manufacturing of Stereoregular Biodegradable Polymers

D-glyceric acid is selected over its racemic counterpart to synthesize stereoregular oligoesters. This strict stereocontrol ensures predictable degradation kinetics and enables specific biological functions, such as antitrypsin activity, essential for controlled-release matrices[2].

References

- [2] Gerstenbruch, S., et al. 'Asymmetric synthesis of D-glyceric acid by an alditol oxidase and directed evolution for enhanced oxidative activity towards glycerol.' Applied Microbiology and Biotechnology 96.5 (2012): 1243-1252.

- [3] Habe, H., et al. 'Microbial Production of Glyceric Acid, an Organic Acid That Can Be Mass Produced from Glycerol.' Applied and Environmental Microbiology 75.24 (2009): 7760-7766.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Glycerate